FFN511
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
False Fluorescent Neurotransmitter 511, also known as False Fluorescent Neurotransmitter 511, is a novel fluorescent false neurotransmitter. It is designed to enable optical imaging of presynaptic terminal activity. This compound is particularly significant in neuroscience research as it allows for the visualization of neurotransmitter release dynamics in real-time .
Preparation Methods
The synthesis of False Fluorescent Neurotransmitter 511 involves several steps. The compound is typically synthesized through a series of chemical reactions that incorporate a fluorophore into the structure of a neurotransmitter. The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure of False Fluorescent Neurotransmitter 511 is synthesized by combining specific precursor molecules under controlled conditions.
Incorporation of the Fluorophore: A fluorophore is chemically attached to the core structure to enable fluorescence.
Purification: The synthesized compound is purified using techniques such as chromatography to ensure high purity.
Chemical Reactions Analysis
False Fluorescent Neurotransmitter 511 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, which may alter its fluorescence properties.
Reduction: Reduction reactions can also affect the fluorescence of False Fluorescent Neurotransmitter 511.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
False Fluorescent Neurotransmitter 511 has a wide range of scientific research applications:
Neuroscience: It is used to study neurotransmitter release dynamics in live brain slices and cultured neurons. This helps in understanding synaptic transmission and neuronal communication.
Pharmacology: The compound is used to investigate the effects of various drugs on neurotransmitter release and uptake.
Cell Biology: False Fluorescent Neurotransmitter 511 is employed to label and visualize specific neuronal populations and their activity.
Medical Research: It aids in the study of neurological disorders by providing insights into the functioning of neurotransmitter systems.
Mechanism of Action
False Fluorescent Neurotransmitter 511 exerts its effects by targeting the vesicular monoamine transporter 2 (VMAT2). It inhibits the binding of serotonin to VMAT2-containing membranes with an IC50 of 1 µM. The compound is released via exocytosis in the striatum in mouse acute slice preparation, allowing for the visualization of dopamine and other presynaptic terminals .
Comparison with Similar Compounds
False Fluorescent Neurotransmitter 511 is unique compared to other similar compounds due to its high specificity and brightness. Similar compounds include:
False Fluorescent Neurotransmitter 102: Another fluorescent false neurotransmitter used for labeling dopaminergic presynaptic terminals.
False Fluorescent Neurotransmitter 202: A compound with similar applications but different fluorescence properties.
False Fluorescent Neurotransmitter 511 stands out due to its compatibility with various optical probes and its suitability for two-photon fluorescence microscopy .
Properties
Molecular Formula |
C17H20N2O2 |
---|---|
Molecular Weight |
284.35 g/mol |
IUPAC Name |
6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one |
InChI |
InChI=1S/C17H20N2O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17/h9-10H,1-8,18H2 |
InChI Key |
SKTIZSRPCXRDHX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C4=C2N(C1)CCC4)OC(=O)C=C3CCN |
Synonyms |
8-(2-amino-ethyl)-2,3,5,6-tetrahydro-1H,4H-11-oxa-3a-aza-benzo(de)anthracen-10-one FFN511 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.